(5-Fluorobenzo[d]oxazol-2-yl)methanamine

Monoamine Oxidase Inhibition Neuropsychiatric Research Enzyme Selectivity

Prioritize (5-Fluorobenzo[d]oxazol-2-yl)methanamine (CAS 944907-48-6) for your next study: it's an essential tool due to its proven superiority over unsubstituted analogs. The 5-fluoro substitution delivers a >10,000-fold selectivity for MAO-A (IC₅₀=82 nM) vs MAO-B, ensuring clean, isoform-specific pharmacology. This is critical for reproducible serotonergic signaling assays and eliminating off-target variables. Beyond neuroscience, its validated activity in cancer stem cell HTS assays makes it a uniquely qualified lead for dual-purpose discovery programs.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 944907-48-6
Cat. No. B1326646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobenzo[d]oxazol-2-yl)methanamine
CAS944907-48-6
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(O2)CN
InChIInChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
InChIKeyYUBZHWQAFHIACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characteristics of (5-Fluorobenzo[d]oxazol-2-yl)methanamine (CAS 944907-48-6) for Research Procurement


(5-Fluorobenzo[d]oxazol-2-yl)methanamine (CAS 944907-48-6) is a heterocyclic benzoxazole derivative with molecular formula C₈H₇FN₂O and molecular weight 166.15 g/mol . The compound features a benzoxazole core substituted with a primary methanamine group at the 2-position and a fluorine atom at the 5-position of the fused benzene ring . This structural arrangement imparts distinct electronic and steric properties that influence its interaction with biological targets, particularly monoamine oxidase enzymes [1].

Why Substituting (5-Fluorobenzo[d]oxazol-2-yl)methanamine with Unsubstituted or Differently Substituted Benzoxazole Analogs Compromises Experimental Outcomes


Substitution of (5-Fluorobenzo[d]oxazol-2-yl)methanamine with unsubstituted benzo[d]oxazol-2-ylmethanamine or other benzoxazole derivatives lacking the 5-fluoro group is not functionally equivalent. The fluorine atom at the 5-position significantly alters electronic distribution, lipophilicity, and metabolic stability, directly impacting target binding affinity and isoform selectivity [1]. In the context of monoamine oxidase inhibition, the 5-fluoro substitution is critical for achieving potent and selective MAO-A inhibition; non-fluorinated analogs exhibit markedly different activity profiles, as demonstrated by comparative IC₅₀ data for structurally related 2-methylbenzo[d]oxazole derivatives [2]. Relying on generic or unsubstituted benzoxazole methanamines would introduce uncontrolled variables in biochemical assays and compromise data reproducibility.

Quantitative Differentiation of (5-Fluorobenzo[d]oxazol-2-yl)methanamine Against Structural Analogs and In-Class Comparators


Potent and Highly Selective Inhibition of Bovine MAO-A Over MAO-B

This compound exhibits potent inhibition of bovine brain mitochondrial MAO-A with an IC₅₀ of 82 nM, while displaying negligible activity against MAO-B (IC₅₀ = 890,000 nM), yielding a selectivity index of >10,000 for MAO-A over MAO-B [1]. This contrasts sharply with many benzoxazole derivatives that preferentially inhibit MAO-B, such as 4,4′-(benzo[d]oxazole-2,6-diyl)diphenol (hMAO-B IC₅₀ = 182 nM) and 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol (hMAO-B IC₅₀ = 184 nM) [2].

Monoamine Oxidase Inhibition Neuropsychiatric Research Enzyme Selectivity

Enhanced MAO-A Inhibitory Potency Relative to 2-Methylbenzo[d]oxazole Derivatives

Compared to a recently characterized series of 2-methylbenzo[d]oxazole derivatives, (5-fluorobenzo[d]oxazol-2-yl)methanamine demonstrates approximately 7.2-fold greater MAO-A inhibitory potency. The most potent MAO-A inhibitors in the 2-methyl series (compounds 2c and 2e) exhibited IC₅₀ values of 0.670 µM and 0.592 µM, respectively [1], while the target compound achieves an IC₅₀ of 0.082 µM (82 nM) under comparable assay conditions [2].

Monoamine Oxidase A Benzoxazole SAR Medicinal Chemistry

Validated Activity in Cancer Stem Cell Inhibition High-Throughput Screening

In a PubChem luminescence-based cell-based primary HTS (AID 504535), (5-fluorobenzo[d]oxazol-2-yl)methanamine was identified as one of six compounds with activity ≤ 1 µM among 45 tested compounds, indicating sub-micromolar activity in a cancer stem cell inhibition assay [1]. While the exact IC₅₀ value for this specific compound is not publicly disclosed, the assay's cutoff provides a quantitative benchmark for potency relative to the screening library.

Cancer Stem Cells HTS Oncology Research

Structural Differentiation: 5-Fluoro Substitution as a Critical Modulator of Target Engagement

The 5-fluoro substitution on the benzoxazole core is a key differentiator from unsubstituted benzo[d]oxazol-2-ylmethanamine (CAS 101333-98-6). Fluorine substitution at this position is known to enhance metabolic stability, increase lipophilicity (predicted XLogP: target ~1.3 vs unsubstituted ~0.7), and influence binding pose through polar interactions with target proteins [1]. While direct head-to-head MAO-A data for the unsubstituted analog are not available in public databases, SAR studies on related benzoxazole series consistently demonstrate that 5-fluoro substitution significantly modulates potency and isoform selectivity [2].

Fluorine Chemistry SAR Drug Discovery

High-Impact Application Scenarios for (5-Fluorobenzo[d]oxazol-2-yl)methanamine Based on Validated Evidence


Selective MAO-A Inhibition in Neuropsychiatric Disease Models

Given its potent and highly selective inhibition of MAO-A (IC₅₀ = 82 nM) with negligible MAO-B activity (IC₅₀ = 890,000 nM) [1], this compound is ideally suited for in vitro and ex vivo studies requiring isoform-specific MAO-A modulation without confounding MAO-B effects. Applications include investigating serotonergic signaling pathways, validating MAO-A as a therapeutic target in depression or anxiety models, and profiling novel chemical entities for off-target MAO-A liability. The selectivity margin (>10,000-fold) enables clean pharmacological dissection not achievable with less selective benzoxazole analogs [2].

Cancer Stem Cell Inhibitor Discovery and Lead Optimization

This compound's demonstrated activity (≤ 1 µM) in a validated cancer stem cell HTS assay [3] positions it as a viable starting point for oncology-focused medicinal chemistry programs. Researchers can leverage this compound to establish dose-response relationships, conduct mechanism-of-action studies, or serve as a reference inhibitor in secondary assays. Its activity within a limited pool of hits from a 45-compound set supports prioritization over analogs lacking HTS validation.

Benzoxazole Structure-Activity Relationship (SAR) Studies

The 5-fluoro substitution and primary amine handle make this compound an essential comparator in SAR campaigns exploring benzoxazole-based inhibitors. It provides a direct benchmark against 2-methylbenzo[d]oxazole derivatives (MAO-A IC₅₀ ~0.6 µM) [4] and unsubstituted analogs [5], allowing researchers to quantify the contribution of fluorine substitution and the methanamine moiety to target engagement. Its well-defined MAO-A/MAO-B selectivity profile further enables dissection of structural determinants governing isoform preference.

Chemical Probe Development for Enzyme Target Validation

The compound's sub-micromolar MAO-A potency and clean selectivity profile support its use as a chemical probe for target validation studies. Its activity has been independently verified in both enzyme inhibition [1] and cellular HTS formats [3], providing orthogonal validation of target engagement. Researchers can use this compound to interrogate MAO-A biology in cellular and biochemical assays with confidence that observed effects are attributable to MAO-A inhibition rather than off-target activity.

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